molecular formula C7H2BrF2NS B12981835 2-Bromo-5,6-difluorobenzo[d]thiazole

2-Bromo-5,6-difluorobenzo[d]thiazole

Cat. No.: B12981835
M. Wt: 250.07 g/mol
InChI Key: ZMKZTKLJDUUHNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5,6-difluorobenzo[d]thiazole (CAS 1080642-31-4) is a high-value fluorinated heterocyclic building block extensively used in medicinal chemistry and materials science research. This compound features a benzo[d]thiazole core functionalized with a bromine atom and two fluorine atoms, creating a versatile scaffold for constructing complex molecules via cross-coupling reactions and nucleophilic substitutions. In pharmaceutical research, this compound serves as a critical precursor for developing novel antimicrobial agents. The thiazole ring is a privileged structure in drug discovery, known for its broad biological activities, while the strategic fluorine substitution enhances bioavailability and lipophilicity, improves metabolic stability, and influences molecular recognition . Research demonstrates that fluorinated benzothiazole derivatives exhibit potent activity against various pathogens, with specific 4,6-difluoro-benzothiazole analogs showing significant anti-norovirus activity in biological studies . The electron-withdrawing nature of the fluorine atoms also makes this compound valuable in materials science, particularly in developing organic electronic materials where fluorine substitution helps fine-tune electron affinity and band gap properties in conjugated systems . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and note the hazard statements H301, H311, H331, indicating toxicity if swallowed, in contact with skin, or if inhaled.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H2BrF2NS

Molecular Weight

250.07 g/mol

IUPAC Name

2-bromo-5,6-difluoro-1,3-benzothiazole

InChI

InChI=1S/C7H2BrF2NS/c8-7-11-5-1-3(9)4(10)2-6(5)12-7/h1-2H

InChI Key

ZMKZTKLJDUUHNM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)F)SC(=N2)Br

Origin of Product

United States

Reaction Chemistry and Mechanistic Investigations of 2 Bromo 5,6 Difluorobenzo D Thiazole

Reactivity Profiles of the Bromine Moiety

The bromine atom attached to the C-2 carbon of the benzothiazole (B30560) core is the primary site for a variety of synthetic transformations. Its reactivity is significantly influenced by the electron-withdrawing nature of the thiazole (B1198619) ring system to which it is attached.

The C-2 position of the benzothiazole ring is inherently electron-deficient due to the inductive effects of the neighboring sulfur and nitrogen atoms. This electronic characteristic makes the C-2 carbon highly susceptible to attack by nucleophiles. The bromine atom serves as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions.

The general mechanism for these substitutions is an addition-elimination pathway. taylorfrancis.com A nucleophile attacks the electrophilic C-2 carbon, leading to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. taylorfrancis.com The aromaticity of the thiazole ring is temporarily broken in this intermediate. Subsequently, the bromide ion is eliminated, and the aromaticity of the ring is restored, yielding the 2-substituted product.

A wide range of nucleophiles can be employed in these reactions. Common examples include:

Amines: Primary and secondary amines react readily to form 2-aminobenzothiazoles.

Alcohols/Alkoxides: In the presence of a base, alcohols can displace the bromine to yield 2-alkoxybenzothiazoles.

Thiols/Thiolates: Thiolates are effective nucleophiles for creating 2-thioether linkages. rsc.org

The reactivity in these SNAr reactions is generally high due to the activation provided by the heterocyclic ring. Studies on related 2-halogenothiazoles have shown that the thiazole system is highly sensitive to the effects of substituents on the ring, which can significantly alter the rate of substitution. rsc.org The presence of the electron-withdrawing fluorine atoms on the benzo moiety in 2-bromo-5,6-difluorobenzo[d]thiazole is expected to further enhance the electrophilicity of the C-2 position, thereby increasing its reactivity towards nucleophiles compared to its non-fluorinated counterpart.

Table 1: Examples of Nucleophilic Substitution Reactions at C-2

Nucleophile (Nu-H)ProductGeneral Conditions
R-NH2 (Primary Amine)2-(Alkyl/Arylamino)-5,6-difluorobenzo[d]thiazoleSolvent (e.g., DMF, Dioxane), often with heat
R2NH (Secondary Amine)2-(Dialkyl/Diaryl-amino)-5,6-difluorobenzo[d]thiazoleSolvent (e.g., DMF, Dioxane), often with heat
R-OH (Alcohol)2-Alkoxy-5,6-difluorobenzo[d]thiazoleBase (e.g., NaH, K2CO3), Solvent (e.g., THF, DMF)
R-SH (Thiol)2-(Alkyl/Arylthio)-5,6-difluorobenzo[d]thiazoleBase (e.g., K2CO3, Et3N), Solvent (e.g., Acetonitrile, DMF)

The bromine atom at C-2 is an ideal handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.govrsc.org These reactions typically involve an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples the benzothiazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net It is one of the most versatile and widely used cross-coupling methods due to the stability and low toxicity of the boron reagents. researchgate.net The reaction is tolerant of a wide range of functional groups. researchgate.net For this compound, this allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the C-2 position.

Stille Coupling: The Stille reaction utilizes an organotin reagent (organostannane) as the coupling partner. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is that the organostannanes are often unreactive towards many functional groups, allowing for complex molecule synthesis. libretexts.org However, a significant drawback is the toxicity of the tin compounds. organic-chemistry.org

Negishi Coupling: In the Negishi coupling, an organozinc reagent is used. wikipedia.orgyoutube.com Organozinc compounds are more reactive than their boron or tin counterparts, which can lead to milder reaction conditions and higher reactivity, especially for challenging substrates. nih.govorganic-chemistry.org This method is particularly useful for creating C(sp³)–C(sp²) bonds. nih.gov

The general catalytic cycle for these reactions involves the oxidative addition of the C-Br bond to the Pd(0) catalyst, which is often the rate-determining step. libretexts.org The electron-deficient nature of the C-2 position in the benzothiazole ring facilitates this step, making this compound an excellent substrate for these transformations.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameOrganometallic Reagent (R-M)Typical Catalyst/BaseResulting C-2 Substituent (R)
Suzuki-MiyauraR-B(OH)2 or R-B(OR')2Pd(PPh3)4, Pd(dppf)Cl2 / Na2CO3, K3PO4Aryl, Heteroaryl, Alkenyl
StilleR-Sn(Alkyl)3Pd(PPh3)4, Pd2(dba)3 / often no base requiredAryl, Alkenyl, Alkynyl
NegishiR-ZnX (X=Cl, Br, I)Pd(PPh3)4, PdCl2(dppf) / no base requiredAlkyl, Aryl, Alkenyl, Alkynyl

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. However, in the case of this compound, the most likely site for initial metalation is not on the benzene (B151609) ring but rather via halogen-metal exchange at the C-2 position. The C-Br bond at the electron-deficient C-2 position is highly susceptible to exchange with strong organolithium bases like n-butyllithium (BuLi) at low temperatures.

Studies on the related 2-bromo-4,6-difluorobenzothiazole have shown that treatment with BuLi leads to the formation of the 2-lithio-4,6-difluorobenzothiazole intermediate. researchgate.net This intermediate can then be trapped with various electrophiles (e.g., dimethylformamide, methyl iodide) to introduce new substituents at the C-2 position. researchgate.net It is expected that this compound would behave analogously, providing a route to 2-substituted derivatives that is complementary to cross-coupling methods. Metalation of the benzene ring would likely require blocking the highly reactive C-2 position first.

Influence of Fluorine Atoms on Aromatic Reactivity

The two fluorine atoms on the benzo portion of the molecule exert a profound influence on the electronic properties and reactivity of the entire ring system.

Fluorine is the most electronegative element, and its primary influence on an aromatic ring is a strong electron-withdrawing inductive effect (-I effect), which deactivates the ring towards electrophilic aromatic substitution (EAS). researchgate.net However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system via a resonance effect (+M or +R effect). rsc.org While typically weaker than its inductive pull, this resonance donation directs incoming electrophiles to the ortho and para positions relative to the fluorine atoms.

In this compound, the situation is complex:

Electrophilic Aromatic Substitution (EAS): The benzene ring is significantly deactivated towards electrophiles due to the combined -I effects of the two fluorine atoms and the electron-withdrawing nature of the fused thiazole ring. Any potential EAS would be sluggish and require harsh conditions. If substitution were to occur, it would likely be directed to the C-4 or C-7 positions, which are ortho to one fluorine and meta to the other.

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the fluorine atoms lowers the electron density of the benzene ring, making it more susceptible to nucleophilic attack. mdpi.com This effect complements the activation of the C-2 position, but also raises the possibility of nucleophilic substitution of one of the fluorine atoms, a process known as C-F bond functionalization.

The introduction of fluorine atoms is known to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The lowering of the LUMO energy, in particular, makes the molecule a better electron acceptor and enhances its reactivity in nucleophilic processes.

While the C-F bond is the strongest single bond to carbon, its functionalization on electron-deficient aromatic rings via nucleophilic aromatic substitution (SNAr) is a known process, though it often requires forcing conditions (high temperatures, strong nucleophiles). mdpi.com

In this compound, the fluorine atoms are located on an already electron-poor benzothiazole system. This electronic environment makes them potential sites for nucleophilic attack, especially after the more labile C-2 bromine has been substituted. The substitution of an aryl fluoride (B91410) typically proceeds through a Meisenheimer-like intermediate, stabilized by electron-withdrawing groups. The fused thiazole ring and the adjacent fluorine atom would both contribute to stabilizing the negative charge developed in such an intermediate.

Therefore, under specific conditions, sequential substitution reactions could be envisioned:

Initial substitution of the bromine at C-2 with a nucleophile.

Subsequent substitution of one of the fluorine atoms (likely at C-5 or C-6) by a second, often stronger, nucleophile under more forcing conditions.

This potential for C-F functionalization adds another layer of synthetic utility to the scaffold, allowing for the introduction of diverse functionalities onto the benzene ring portion of the molecule. nih.gov

Derivatization Strategies and Synthetic Transformations of 2 Bromo 5,6 Difluorobenzo D Thiazole

Regioselective Functionalization of the Benzothiazole (B30560) Core

Regioselectivity is a critical aspect of synthesizing specifically substituted benzothiazoles. The inherent reactivity differences at various positions of the 2-bromo-5,6-difluorobenzo[d]thiazole core guide its functionalization.

C-2 Position: The carbon-bromine bond at the C-2 position is the most activated site for functionalization. The bromine atom is an excellent leaving group, making this position highly susceptible to palladium-catalyzed cross-coupling reactions. This allows for the regioselective formation of carbon-carbon and carbon-nitrogen bonds. wikipedia.orgharvard.edu The reactivity order for leaving groups in such reactions is typically I > OTf > Br >> Cl, placing the bromo-substituted compound in a favorable position for selective transformations. harvard.edu

C-5 and C-6 Positions: The fluorine atoms on the benzene (B151609) ring are generally less reactive than the C-2 bromine. However, they can undergo nucleophilic aromatic substitution (SNAr) under specific conditions, often requiring strong nucleophiles and elevated temperatures. nih.govmdpi.com The electron-withdrawing nature of the thiazole (B1198619) ring and the adjacent fluorine atom enhances the electrophilicity of these carbons, making them susceptible to attack by nucleophiles. Studies on other polyfluoroarenes show that such substitutions can be highly regioselective. mdpi.comnih.gov

C-7 Position: The C-7 position, while not activated by a leaving group, can be functionalized through methods like directed ortho-metalation, followed by quenching with an electrophile. The directing group, often the thiazole nitrogen, can facilitate this process.

The ability to selectively modify these distinct positions allows chemists to systematically build molecular complexity and fine-tune the properties of the resulting compounds.

Introduction of Diverse Chemical Groups at Active Positions (C-2, C-5, C-6, C-7)

The regioselective nature of the 2-bromo-5,6-difluorobenzothiazole core allows for the precise introduction of a wide array of chemical moieties at its active sites.

Functionalization at the C-2 Position: The C-2 bromo group is readily displaced using various transition-metal-catalyzed cross-coupling reactions. This is the most common strategy for introducing diversity at this position.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron compound (boronic acid or ester). libretexts.org It is widely used to synthesize 2-arylbenzothiazoles. nih.govresearchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a base. libretexts.orgnih.gov A variety of aryl, heteroaryl, and alkyl groups can be introduced using this method.

Sonogashira Coupling: This reaction introduces alkynyl groups by coupling the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This method is valuable for creating extended π-conjugated systems. researchgate.net Copper-free versions have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming C-N bonds, allowing the introduction of primary and secondary amines at the C-2 position. wikipedia.orgyoutube.com This transformation is crucial for synthesizing 2-aminobenzothiazole (B30445) derivatives, which are common in pharmacologically active molecules. nih.govresearchgate.net

Other C-2 Transformations: The C-2 position can also be functionalized via reactions with sulfur nucleophiles to form thioethers. wikipedia.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for C-2 Functionalization

Reaction TypeCoupling PartnerTypical Catalyst/LigandTypical BaseResulting Functional Group
Suzuki-MiyauraAryl/Vinyl Boronic AcidPd(PPh₃)₄, Pd(OAc)₂/SPhosNa₂CO₃, K₃PO₄2-Aryl/Vinyl
SonogashiraTerminal AlkynePd(PPh₃)₄ / CuINEt₃, Piperidine2-Alkynyl
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃ / BINAP, XPhosNaOtBu, Cs₂CO₃2-Amino

Functionalization at the C-5 and C-6 Positions: The fluorine atoms at these positions can be substituted via nucleophilic aromatic substitution (SNAr). mdpi.com The reaction is facilitated by the electron-deficient nature of the benzene ring.

N-Nucleophiles: Amines (e.g., piperidine, morpholine) can displace the fluorine atoms to form amino-substituted benzothiazoles. Research on 5-fluoroaminobenzothiazoles shows that such substitutions are feasible. researchgate.netresearchgate.net

O-Nucleophiles: Alkoxides and phenoxides can be used to introduce ether linkages.

S-Nucleophiles: Thiolates can react to form thioethers.

The regioselectivity of these substitutions can often be controlled by reaction conditions and the nature of the nucleophile. researchgate.net

Functionalization at the C-7 Position: While less straightforward, the C-7 position can be functionalized. For instance, in related 6-fluoro-7-chloro-benzothiazoles, the chlorine at C-7 undergoes nucleophilic substitution, indicating this position is chemically active.

Application in Molecular Hybridization for Novel Chemical Entities

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create new chemical entities with potentially synergistic or enhanced biological activities. researchgate.netmdpi.com The 2-bromo-5,6-difluorobenzothiazole scaffold is an excellent platform for this approach due to the versatile reactivity of its C-2 position.

By employing the cross-coupling reactions mentioned previously, the benzothiazole core can be linked to other biologically active heterocycles or functional groups. hilarispublisher.com For example:

Benzothiazole-Thiazole Hybrids: Linking the benzothiazole unit to a thiazole ring can generate novel structures for evaluation as kinase inhibitors, such as p56lck inhibitors for cancer treatment. biointerfaceresearch.com

Benzothiazole-Piperazine Hybrids: Conjugating benzothiazoles with piperazine (B1678402) moieties has been explored to create multifunctional ligands targeting neurodegenerative diseases like Alzheimer's. researchgate.net

Benzothiazole-Oxadiazole/Thiazolidinone Hybrids: The synthesis of molecules containing both benzothiazole and other five-membered heterocycles like oxadiazoles (B1248032) or thiazolidinones has been reported to yield compounds with potential antimicrobial activities. researchgate.netnih.gov

This strategy allows for the systematic exploration of chemical space and the development of compounds with improved pharmacological profiles. mdpi.comhilarispublisher.com

Synthesis of Complex Polyfunctionalized Fluorinated Benzothiazole Scaffolds

Building upon the regioselective functionalization strategies, complex and polyfunctionalized benzothiazole derivatives can be synthesized through sequential reactions. This approach allows for the creation of intricate molecular architectures with precisely placed functional groups.

A typical synthetic sequence might involve:

Initial C-2 Functionalization: A Suzuki or Sonogashira coupling reaction at the C-2 position to install a key structural element.

Subsequent SNAr at C-5 or C-6: A nucleophilic aromatic substitution to replace one of the fluorine atoms with an amine, ether, or other functional group.

Further Modification: The newly introduced functional groups can be further elaborated to build even more complex structures.

For example, a research program focusing on polyfunctionalized benzo[d]thiazoles utilized a versatile molecular platform, 6-aminobenzo[d]thiazole-2,7-dicarbonitrile, to synthesize a library of complex tricyclic systems. researchgate.net While the starting material is different, the principle of using a functionalized benzothiazole as a template for building complexity is directly applicable. The synthesis of various 2-aryl-thiazole derivatives also highlights the methods used to build complex molecules from simpler, functionalized heterocyclic precursors. nih.govorganic-chemistry.orgtubitak.gov.tr Such multi-step synthetic routes are essential for accessing novel regions of chemical space and developing advanced materials and therapeutics. nih.gov

Computational and Theoretical Studies on 2 Bromo 5,6 Difluorobenzo D Thiazole and Its Analogs

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a principal method for studying the electronic structure of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in predicting the geometry, electronic distribution, and spectroscopic characteristics of complex heterocyclic systems.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For 2-Bromo-5,6-difluorobenzo[d]thiazole, this would involve using a functional, such as B3LYP or ωB97XD, in conjunction with a basis set like 6-311G(d,p) or cc-pVTZ, to calculate the lowest energy arrangement of its atoms. researchgate.net The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles.

A natural bond orbital (NBO) analysis could further elucidate the electronic structure by describing the electron density in terms of localized bonds and lone pairs, providing a more intuitive chemical picture of bonding and charge distribution within the molecule. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzothiazole (B30560) Analog

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-S1.76C-S-C88.5
C=N1.32S-C-N115.0
C-C (aromatic)1.40 (avg.)C-C-C (aromatic)120.0 (avg.)
C-Br1.88N-C-Br114.5
C-F1.35C-C-F119.8

Note: This table is illustrative and based on typical values for similar structures. Actual values for this compound would require specific DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability, with a smaller gap suggesting higher reactivity. nih.gov

For this compound, the HOMO is expected to be distributed over the electron-rich thiazole (B1198619) and benzene (B151609) rings. The electron-withdrawing fluorine atoms are anticipated to lower the energy of both the HOMO and the LUMO. ossila.com In related benzothiadiazole systems, the HOMO is often localized on the aryl donor and the hydrocarbon portion of the benzothiadiazole, while the LUMO is centered on the electron-accepting part of the molecule. researchgate.net The precise distribution and energies of the HOMO and LUMO for this compound would be determined through DFT calculations. A smaller HOMO-LUMO gap in this molecule might indicate its potential use in organic electronics, as this property is often associated with better charge transport characteristics.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Benzothiazole Analog

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.1
HOMO-LUMO Gap4.4

Note: This table is illustrative. The actual energies are dependent on the specific computational method and basis set used.

DFT calculations are a reliable method for predicting and helping to interpret various spectroscopic data.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. This calculated spectrum can be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule. For this compound, characteristic vibrational frequencies for the C-F, C-Br, C=N, and C-S bonds, as well as the aromatic ring stretching modes, would be of particular interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H, ¹³C, and other active nuclei. These predictions are valuable for assigning peaks in experimental NMR spectra and can help to confirm the chemical structure of the synthesized compound. The calculated chemical shifts for the aromatic protons and carbons in this compound would be influenced by the electron-withdrawing effects of the fluorine and bromine substituents.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, including identifying intermediates and transition states. For this compound, several types of reactions could be explored computationally.

Given the presence of a bromine atom, a common leaving group, studies could focus on nucleophilic substitution reactions at the 2-position of the benzothiazole ring. DFT calculations can map out the potential energy surface for such a reaction, identifying the transition state structure and calculating the activation energy barrier. This would provide insight into the reaction kinetics and the feasibility of the reaction pathway.

Another area of investigation could be the elucidation of elimination reaction mechanisms, such as the E2 mechanism, which involves a single, concerted step. libretexts.org Computational studies can model the transition state of such a reaction, where the C-H and C-Br bonds are breaking simultaneously with the formation of a C=C double bond. libretexts.org

In studies of analogous compounds like 2-bromo-5-nitrothiazole, computational methods have been used to explore dissociation pathways following electron attachment. nih.gov These studies calculate the reaction energies and transition state energies for various fragmentation routes, such as the cleavage of the C-Br bond. researchgate.net Similar investigations on this compound could reveal its behavior under reductive conditions.

Advanced Applications of 2 Bromo 5,6 Difluorobenzo D Thiazole As a Synthetic Intermediate

Development of Conjugated Polymers for Organic Electronics

The integration of fluorinated heterocycles is a cornerstone of modern organic electronics research. While direct studies on 2-Bromo-5,6-difluorobenzo[d]thiazole are not readily found, the extensive use of its close isomer, 5,6-difluorobenzo[c] sigmaaldrich.combldpharm.comthiadiazole, offers a clear blueprint for its potential applications.

The primary projected role for this compound is as a monomer in the synthesis of donor-acceptor (D-A) conjugated polymers. The difluorinated benzothiazole (B30560) unit would serve as a potent electron acceptor. The introduction of fluorine atoms onto the benzothiazole ring is a well-established strategy to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting polymer. ossila.comacs.org This tuning of electronic energy levels is crucial for optimizing the performance of organic electronic devices.

The bromine atom on the thiazole (B1198619) ring facilitates its polymerization with various co-monomers through established cross-coupling reactions like Suzuki or Stille couplings. This allows for the systematic design of polymers with tailored properties. For instance, co-polymerization with electron-donating units would create low band-gap materials suitable for absorbing a broad spectrum of light. A related compound, 4,7-Dibromo-5,6-difluorobenzo[c] sigmaaldrich.combldpharm.comthiadiazole, is a key intermediate in the synthesis of the high-performance polymer semiconductor PffBT4T-2OD (PCE11), highlighting the importance of such brominated and fluorinated building blocks. ossila.com

Donor-acceptor copolymers based on fluorinated benzothiadiazole units have demonstrated high power conversion efficiencies (PCEs) in organic solar cells. acs.orgrsc.org The incorporation of a 5,6-difluorobenzothiadiazole unit into a polymer backbone has been shown to enhance the open-circuit voltage (Voc) of the resulting OPV device due to the lowering of the polymer's HOMO level. acs.org

It is anticipated that polymers derived from this compound would exhibit similar beneficial properties. The strong electron-withdrawing character of the difluorobenzothiazole moiety would lead to a lower-lying LUMO, which can improve electron transport and potentially enhance the short-circuit current (Jsc) and fill factor (FF) of the device. The performance of a polymer solar cell based on a poly(5,6-difluorobenzo-2,1,3-thiadiazole-4,7-diyl-alt-quaterchalcogenophene) copolymer, which achieved a PCE of 7.3%, underscores the potential of this class of materials. rsc.orgresearchgate.net

Parameter Anticipated Influence of this compound Incorporation
Open-Circuit Voltage (Voc) Likely to increase due to the lowering of the HOMO energy level.
Short-Circuit Current (Jsc) May be enhanced through improved electron mobility and a broader absorption spectrum.
Fill Factor (FF) Could be improved due to better charge transport and morphology of the active layer.
Power Conversion Efficiency (PCE) Overall enhancement is expected due to the combined positive effects on Voc, Jsc, and FF.

This table presents projected impacts based on data from analogous fluorinated benzothiadiazole polymers.

The performance of organic field-effect transistors (OFETs) is highly dependent on the charge carrier mobility of the organic semiconductor used. Fluorinated benzothiadiazole-based polymers have been investigated for their potential in OFETs. The planarity and intermolecular interactions of these polymers can be favorably influenced by the fluorine substituents, leading to enhanced charge transport.

A polymer incorporating 5,6-difluorobenzo-2,1,3-thiadiazole demonstrated high hole mobility in OFETs, indicating that these materials can effectively transport charge. researchgate.net Therefore, polymers synthesized using this compound are expected to be viable candidates for the active layer in OFETs. The bromine atom allows for the introduction of various side chains during synthesis, which can be used to control the solubility and thin-film morphology, both of which are critical for OFET performance.

Precursor for Novel Dyes and Pigments

While no specific dyes derived from this compound are documented, its structure suggests it could be a valuable precursor. The benzothiazole core is a known chromophore, and its electronic properties can be fine-tuned by substituents. The electron-withdrawing difluoro groups would likely lead to a bathochromic (red) shift in the absorption and emission spectra of any resulting dye molecules. The reactive bromine site would allow for the attachment of various auxochromic groups to further modulate the color and properties of the dye. A related compound, 2-bromo-5,7-difluoro-1,3-benzothiazol-6-ol, is commercially available, indicating the utility of such structures in chemical synthesis, potentially including dye development. sigmaaldrich.com

Versatile Intermediate in Combinatorial Chemistry for Chemical Libraries

In the field of drug discovery and materials science, combinatorial chemistry is a powerful tool for rapidly synthesizing and screening large libraries of compounds. The structure of this compound makes it an attractive scaffold for such libraries. The bromine atom serves as a handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups at this position. This would enable the creation of a library of novel benzothiazole derivatives with a wide range of electronic and steric properties. For example, a patent for the preparation of substituted benzimidazole (B57391) compounds highlights the use of a 2-bromo-5,6-dichlorobenzimidazole intermediate, demonstrating the utility of halogenated benzazoles in the synthesis of complex molecules. google.com

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